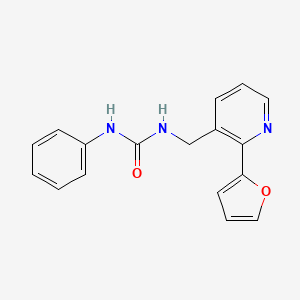

1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea

Description

1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea is a synthetic urea derivative featuring a pyridine core substituted with a furan-2-yl moiety at the 2-position and a phenylurea group at the 3-position via a methyl linker. Its structure combines aromatic heterocycles (pyridine and furan) with a urea backbone, a design commonly employed in medicinal chemistry for targeting enzymes or receptors.

Properties

IUPAC Name |

1-[[2-(furan-2-yl)pyridin-3-yl]methyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c21-17(20-14-7-2-1-3-8-14)19-12-13-6-4-10-18-16(13)15-9-5-11-22-15/h1-11H,12H2,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBMCDGGYGPHRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCC2=C(N=CC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea typically involves the following steps:

Formation of the Furan-2-yl Pyridine Intermediate: This step involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to form N-(pyridin-2-yl)furan-2-carboxamide.

Conversion to Carbothioamide: The intermediate is then treated with excess diphosphorus pentasulfide in anhydrous toluene under reflux to afford the corresponding carbothioamide.

Oxidation to Thiazolo Compound: The carbothioamide is oxidized with potassium ferricyanide in an alkaline medium to yield the desired thiazolo compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium ferricyanide in an alkaline medium.

Major Products Formed

Scientific Research Applications

1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea has several scientific research applications:

Medicinal Chemistry:

Biological Studies: It can be used in studies investigating the biological activity of furan and pyridine derivatives, including their antimicrobial and anticancer properties.

Materials Science: The compound’s unique structure may be explored for applications in materials science, such as the development of novel polymers or organic electronic materials.

Mechanism of Action

The mechanism of action of 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. While detailed studies on this compound’s mechanism are limited, similar compounds have been shown to inhibit cytochrome P450 enzymes, suggesting potential interactions with these enzymes . The compound’s structure also indicates possible interactions with other biological targets, such as receptors or enzymes involved in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several urea derivatives reported in the literature. Key comparisons include:

1-(2-(Furan-2-yl)-4-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrido[3′,2′:4,5]thieno[3,2-b]quinolin-10-yl)-3-phenylurea (Compound 11)

- Core Structure: Combines a thienopyridine-quinoline fused system with a furan-2-yl and phenylurea group.

- Activity : Reported as a DNA gyrase inhibitor with antibacterial properties, suggesting that the fused heterocyclic system improves target binding .

3-[3-(Dimethylamino)propyl]-1-phenylurea

- Core Structure: A phenylurea derivative with a dimethylaminopropyl side chain.

- Key Differences : The absence of aromatic heterocycles (e.g., pyridine or furan) reduces structural complexity but may limit target specificity.

- Safety: Classified as non-hazardous under EC1272/08 regulations, though toxicological data remain incomplete .

Fluconazole-Based Urea Derivatives (e.g., 8a-r)

Pharmacological and Physicochemical Properties

A comparative analysis of key properties is summarized below:

Biological Activity

1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea is a synthetic organic compound that combines furan, pyridine, and phenylurea moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors. This article explores the biological activity of this compound, including its mechanism of action, research findings, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C17H15N3O2 |

| IUPAC Name | This compound |

| CAS Number | 2034315-70-1 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The furan and pyridine rings facilitate π–π stacking interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to significant biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes such as indoleamine 2,3-dioxygenase (IDO1), which plays a crucial role in tryptophan metabolism and immune response modulation .

- Receptor Modulation : It may also interact with various receptors involved in signaling pathways, affecting cellular responses.

Biological Activity Studies

Recent studies have evaluated the biological activities of this compound through various assays.

Inhibitory Activity

In a study focused on IDO1 inhibitors, several phenyl urea derivatives were synthesized and tested for their inhibitory effects. Among these derivatives, this compound demonstrated promising results in inhibiting IDO1 activity, highlighting its potential as an anti-cancer agent .

Cytotoxicity Assays

The cytotoxic effects of the compound were evaluated using MTT assays across different cell lines. Results indicated that the compound exhibited significant cytotoxicity against cancerous cell lines while showing lower toxicity towards non-cancerous cells. This selectivity is crucial for therapeutic applications.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 12.5 |

| MDA-MB-231 | 15.0 |

| J774 (Macrophages) | >50 |

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications to the furan and pyridine rings significantly influenced the biological activity of the derivatives. For instance, substituents at specific positions on the phenyl ring enhanced IDO1 inhibitory activity, indicating that strategic modifications can optimize efficacy .

Case Studies

Several case studies have been documented regarding the use of phenyl urea derivatives in drug development:

- IDO1 Inhibition : A series of phenyl urea derivatives were synthesized to evaluate their potential as IDO1 inhibitors. Among them, compounds with specific substitutions showed enhanced potency compared to unsubstituted derivatives .

- Antitumor Activity : Research indicated that certain derivatives exhibited significant antitumor activity through mechanisms involving apoptosis induction in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.